molecular formula C25H30N4O5 B2701304 4-[1-[2-(2-methoxyethylamino)-2-oxoethyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydroquinazolin-3-yl]-N-[(4-methylphenyl)methyl]butanamide CAS No. 2097861-74-8

4-[1-[2-(2-methoxyethylamino)-2-oxoethyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydroquinazolin-3-yl]-N-[(4-methylphenyl)methyl]butanamide

Cat. No.: B2701304
CAS No.: 2097861-74-8
M. Wt: 466.538
InChI Key: QYVUWLQNEPWWED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[1-[2-(2-methoxyethylamino)-2-oxoethyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydroquinazolin-3-yl]-N-[(4-methylphenyl)methyl]butanamide is a useful research compound. Its molecular formula is C25H30N4O5 and its molecular weight is 466.538. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

Research into complex chemical compounds often involves the synthesis and structural analysis of these molecules. For example, studies on iminophosphoranes derived from o-substituted arylazides have explored the preparation of quinoline derivatives and their crystal structures, providing a foundation for understanding the chemical behavior of similar compounds (Molina et al., 1993). Additionally, the synthesis and characterization of reactive polyvinyl derivatives and their modification with biphenyl groups offer insights into the potential for creating novel materials with specific properties (Guichard et al., 1998).

Chemical Modification and Reactions

Understanding the chemical reactions and modifications that compounds can undergo is crucial for their application in scientific research. The Dieckmann cyclisation of amino-acid derivatives to produce tetrahydroquinolin-4-ones illustrates the complexity of chemical transformations and their potential for creating pharmacologically relevant structures (Proctor et al., 1972). Similarly, the mass spectral analysis of oxazoles highlights the importance of understanding molecular fragmentation patterns for the identification and characterization of new compounds (Mallen et al., 1979).

Potential Therapeutic Applications

While direct discussion of drug use and dosage is excluded, it's worth noting that the structural analysis and synthesis of chemical compounds contribute to identifying potential therapeutic applications. The synthesis of tetrahydroisoquinolines as dopamine antagonists and their evaluation for neuroleptic activity provide an example of how chemical compounds are studied for their potential impacts on health conditions (Ellefson et al., 1980).

Properties

IUPAC Name

4-[1-[2-(2-methoxyethylamino)-2-oxoethyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydroquinazolin-3-yl]-N-[(4-methylphenyl)methyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H36N4O5/c1-18-9-11-19(12-10-18)16-27-22(30)8-5-14-28-24(32)20-6-3-4-7-21(20)29(25(28)33)17-23(31)26-13-15-34-2/h9-12,20-21H,3-8,13-17H2,1-2H3,(H,26,31)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILUCGUYFYKKHRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CCCN2C(=O)C3CCCCC3N(C2=O)CC(=O)NCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H36N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.